N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H14FN3O3 and its molecular weight is 375.359. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These could include direct binding to the active sites of enzymes or receptors, allosteric modulation of protein function, or inhibition of key metabolic pathways .
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit antiviral activity by inhibiting key steps in the viral replication cycle .
Pharmacokinetics
For instance, the compound’s solubility, stability, and molecular size could influence its absorption and distribution within the body. Similarly, the compound’s metabolic stability and interactions with metabolic enzymes could affect its clearance rate .
Result of Action
These could include the modulation of enzyme activity, alteration of cellular signaling pathways, or interference with the replication of pathogens .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s stability, solubility, and interactions with its targets .
Biological Activity
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a quinoline backbone and a carboxamide functional group, suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H14FN3O3, with a molecular weight of approximately 375.36 g/mol. The presence of a hydroxyl group and a fluorine atom on the phenyl ring enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H14FN3O3 |
Molecular Weight | 375.36 g/mol |
CAS Number | 1251629-65-8 |
Synthesis
The synthesis of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves several key reactions that maintain the integrity of its functional groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for its biological evaluation.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is vital for protecting cells from oxidative stress. The mechanism of action is primarily linked to its ability to scavenge free radicals, thereby reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Computational docking studies have shown that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can effectively bind to specific enzyme active sites. This binding suggests potential roles as an inhibitor in metabolic pathways critical for disease progression . Experimental assays have confirmed its inhibitory effects on certain enzymes involved in cancer metabolism.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against tested bacteria .
- Neuroprotective Effects : Research has suggested that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .
- Cancer Therapeutics : Preliminary studies indicate that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide could be developed as a therapeutic agent against p53-deficient tumors due to its selective inhibition of metabolic pathways essential for tumor growth .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3/c22-13-8-10-14(11-9-13)24-20(27)17-18(26)16-7-4-12-23-19(16)25(21(17)28)15-5-2-1-3-6-15/h1-12,26H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRHQNIBNSFVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.